molecular formula C6H4FNO4 B12867100 2-Fluoro-4-nitroresorcinol

2-Fluoro-4-nitroresorcinol

Cat. No.: B12867100
M. Wt: 173.10 g/mol
InChI Key: KMVJRTZDSFJDSR-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitroresorcinol is a halogenated derivative of resorcinol, characterized by the presence of a fluorine atom at the 2-position and a nitro group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitroresorcinol typically involves the nitration of 2-fluorophenol. One common method includes the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . This method is advantageous due to its simplicity, environmental friendliness, and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitroresorcinol undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Major Products

    Reduction: Produces 2-amino-4-nitroresorcinol.

    Substitution: Yields various substituted resorcinols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-nitroresorcinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitroresorcinol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-nitroresorcinol is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical properties. The fluorine atom increases the compound’s stability and reactivity, while the nitro group allows for various chemical transformations. This combination makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H4FNO4

Molecular Weight

173.10 g/mol

IUPAC Name

2-fluoro-4-nitrobenzene-1,3-diol

InChI

InChI=1S/C6H4FNO4/c7-5-4(9)2-1-3(6(5)10)8(11)12/h1-2,9-10H

InChI Key

KMVJRTZDSFJDSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)O

Origin of Product

United States

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